molecular formula C22H26Cl2N2O3 B6525324 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride CAS No. 176961-62-9

4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride

Cat. No.: B6525324
CAS No.: 176961-62-9
M. Wt: 437.4 g/mol
InChI Key: KUIJARYYJJXOBU-UHFFFAOYSA-N
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Description

4-((4-Benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative characterized by a benzyl-substituted piperazine moiety linked via a methylene group to the 4-position of the chromen-2-one scaffold. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxychromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3.2ClH/c1-26-19-7-8-20-18(13-22(25)27-21(20)14-19)16-24-11-9-23(10-12-24)15-17-5-3-2-4-6-17;;/h2-8,13-14H,9-12,15-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIJARYYJJXOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride typically involves a multi-step process. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with benzylamine using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized through multi-step processes involving functionalization of the coumarin core and subsequent modifications. Key steps include:

1.1 Coumarin Core Formation
The 7-methoxy-2H-chromen-2-one scaffold is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example:

  • Reactants : 4-methoxyresorcinol and ethyl acetoacetate .

  • Catalyst : Concentrated sulfuric acid or biogenic ZnO nanoparticles .

  • Conditions : Reflux (conventional) or microwave irradiation (3–12 hr vs. 1–2 min) .

1.2 Introduction of Piperazine Moiety
The (4-benzylpiperazin-1-yl)methyl group is introduced via Mannich reaction or reductive amination :

  • Mannich Reaction : Coumarin reacts with formaldehyde and 4-benzylpiperazine under basic conditions (e.g., K₂CO₃) .

  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates coupling between the coumarin aldehyde and 4-benzylpiperazine.

1.3 Dihydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol to yield the dihydrochloride salt, enhancing aqueous solubility.

Key Chemical Reactions

The compound participates in reactions driven by its coumarin core, methoxy group, and benzylpiperazine substituent.

2.1 Alkylation and Acylation

  • Alkylation : The piperazine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 60°C.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, catalyzed by triethylamine.

2.2 Demethylation of Methoxy Group

  • Conditions : HBr (48%) in acetic acid at 110°C .

  • Product : 7-hydroxy derivative, which can further react via esterification or glycosylation.

2.3 Oxidation Reactions

  • Piperazine Ring Oxidation : Treating with KMnO₄ in acidic conditions converts the piperazine ring to a diketopiperazine.

  • Coumarin Core Stability : The chromen-2-one system resists oxidation under mild conditions but degrades under strong oxidizers (e.g., CrO₃) .

2.4 Hydrolysis

  • Ester Hydrolysis : The compound’s ester derivatives (e.g., ethyl carboxylates) undergo hydrolysis with NaOH (30% w/w) to carboxylic acids .

Reaction Optimization and Catalysis

Reaction Type Catalyst Conditions Yield Reference
Mannich ReactionBiogenic ZnO NPsEthanol, 70°C, 2 hr92%
Reductive AminationNaBH₃CNMethanol, RT, 12 hr85%
DemethylationHBr/AcOH110°C, 6 hr78%
AlkylationK₂CO₃, DMF60°C, 8 hr67%

Degradation and Stability

  • Acidic Conditions : Stable below pH 3 but undergoes hydrolysis of the piperazine-methyl bond at pH > 5.

  • Thermal Stability : Decomposes at 220°C, releasing CO (confirmed by TGA) .

  • Photodegradation : UV light (254 nm) induces ring-opening of the coumarin core, forming quinone derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride displays significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains, with notable Minimum Inhibitory Concentration (MIC) values:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These findings suggest potential for development as an antimicrobial agent in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Specific studies have reported significant cytotoxic effects against breast cancer and leukemia cells, indicating its potential as a chemotherapeutic agent .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

Antimicrobial Agent

Given its efficacy against microbial strains, it holds promise as a new antimicrobial agent in treating infections caused by resistant bacteria or fungi.

Anticancer Therapy

Its ability to induce apoptosis in cancer cells suggests potential use in oncology for developing new cancer therapies.

Neurological Disorders

Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in key substituents, linker types, and salt forms, leading to distinct physicochemical and biological properties:

Compound Name Substituent (Position) Piperazine Modification Linker Type Salt Form Key Reference
4-((4-Benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride (Target Compound) 7-OCH₃ (chromenone) 4-Benzyl Methylene Dihydrochloride
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-OH, 8-H (chromenone) 4-Methyl Methylene None
4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one 7-OH, 8-CH₃ (chromenone) 4-Benzyl Methylene None
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) 7-OCH₃, 3-Ph (chromenone) 4-(2-Hydroxybenzyl) Propoxy None
4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4d) 7-OCH₃, 3-Ph (chromenone) 4-(4-Hydroxybenzyl) Propoxy None

Key Observations:

  • Chromenone Substituents: The 7-methoxy group in the target compound reduces hydrogen-bonding capacity compared to 7-hydroxy analogs (), which may alter receptor affinity or metabolic stability.
  • Linker Type: Methylene linkers (target compound) are shorter than propoxy linkers (), affecting conformational flexibility and steric interactions with biological targets .
  • Salt Form: The dihydrochloride salt (target compound) contrasts with non-salt forms (e.g., ), improving solubility and dissolution rates, as seen in other dihydrochloride drugs like levocetirizine .

Computational and Experimental Data

  • DFT Studies: The 4-methylpiperazine analog () was optimized using DFT/B3LYP, revealing electronic properties that may differ from the target compound due to substituent effects .
  • NMR Data: The ¹H-NMR of 4-aminomethyl-7-methoxy-chromen-2-one () shows distinct peaks for the NH₃⁺ group (δ 9.06), absent in the target compound, highlighting structural divergence .

Biological Activity

4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride, known for its diverse biological activities, is a compound that combines a piperazine moiety with a chromen-2-one core. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves a multi-step process, including:

  • Formation of the Chromen-2-One Core : Achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Piperazine Moiety : This is done via nucleophilic substitution reactions using benzylpiperazine.
  • Final Modifications : Further modifications introduce the benzyl group and other substituents, followed by purification into the dihydrochloride salt form.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating a promising inhibitory effect .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, it has been shown to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer activities, this compound possesses anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages. Furthermore, it exhibits antioxidant activity by scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which may contribute to its neuroprotective effects .
  • Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride, and how can intermediates be characterized?

  • Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Coupling a 7-methoxycoumarin derivative with a benzylpiperazine moiety via nucleophilic substitution or reductive amination.
  • Step 2: Salt formation with hydrochloric acid to yield the dihydrochloride form.
  • Characterization: Use HPLC () for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For intermediates, FT-IR can track functional groups (e.g., amine or carbonyl formation). Crystallization conditions (e.g., solvent selection) should be optimized using solubility data from analogs ().

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

  • Answer:

  • Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXS/SHELXD for phase determination ( ).
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis ( ).
  • Validation: Check for disorder using ORTEP ( ) and validate geometric parameters against similar chromen-2-one derivatives ().

Q. What analytical techniques are critical for purity assessment and stability studies?

  • Answer:

  • Purity: Combine HPLC-UV (C18 column, methanol/water mobile phase) with mass spectrometry (ESI-MS) to detect impurities ().
  • Stability: Perform accelerated degradation studies (40°C/75% RH) and monitor via TGA/DSC for thermal stability (). Use LC-MS to identify degradation products, such as hydrolyzed coumarin or oxidized piperazine ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer:

  • Scenario: Discrepancies between NMR (e.g., unexpected splitting) and X-ray data.
  • Approach:

Re-examine crystallization conditions () to rule out polymorphic variations.

Perform DFT calculations to predict NMR chemical shifts and compare with experimental data.

Use variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in the benzylpiperazine group) ().

  • Validation: Cross-reference with crystallographic data from analogs ( ).

Q. What strategies optimize the yield of the dihydrochloride salt form without compromising crystallinity?

  • Answer:

  • Salt Formation: Titrate with HCl in a mixed solvent system (e.g., ethanol/water) to control precipitation rate.
  • Crystallization: Use anti-solvent vapor diffusion (e.g., diethyl ether) to enhance crystal lattice integrity ().
  • Quality Control: Monitor pH during salt formation (target pH 2–3) to avoid over-protonation of the piperazine nitrogen ().

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Answer:

  • Analog Synthesis: Modify the benzylpiperazine (e.g., halogen substitution) or coumarin methoxy group ( ).
  • Screening: Use radioligand binding assays for GPCR targets (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role ().
  • Data Analysis: Apply molecular docking (AutoDock Vina) to predict binding modes, validated by mutagenesis studies ().

Q. What methodologies address discrepancies in bioactivity data across different assay systems?

  • Answer:

  • Assay Validation: Standardize cell lines (e.g., HEK293 vs. CHO) and control for pH/temperature variations ().
  • Metabolic Stability: Pre-treat compounds with liver microsomes to assess first-pass metabolism effects ().
  • Data Normalization: Use internal standards (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers ( ).

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC239–241°C (decomposition)
Solubility (Water)Shake-flask HPLC2.1 mg/mL (pH 2.0)
Purity (HPLC-UV)C18 column, 254 nm≥98%
Crystal SystemX-ray diffractionMonoclinic, space group P2₁/c

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